Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Catalog No.
S13593258
CAS No.
M.F
C13H12BrNO2S
M. Wt
326.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

Product Name

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

IUPAC Name

ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FRFCNLRFCZAIFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is a compound belonging to the thiazole family, characterized by a thiazole ring, a carboxylate group, and a benzyl substituent. Its molecular formula is C₁₄H₁₃BrN₂O₂S, and it features significant structural components that contribute to its chemical properties and biological activities. The thiazole moiety is known for its role in various pharmacological applications, making derivatives like ethyl 4-benzyl-2-bromothiazole-5-carboxylate of particular interest in medicinal chemistry.

Typical of thiazole derivatives:

  • Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

Thiazole derivatives, including ethyl 4-benzyl-2-bromothiazole-5-carboxylate, have been investigated for their biological activities. They often exhibit:

  • Antimicrobial Properties: Many thiazole compounds show activity against bacteria and fungi.
  • Antitumor Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain thiazoles possess anti-inflammatory properties that can be beneficial in treating various conditions.

For example, studies have indicated that related thiazole compounds possess significant inhibitory effects against certain pathogens, highlighting the potential of ethyl 4-benzyl-2-bromothiazole-5-carboxylate in drug development .

The synthesis of ethyl 4-benzyl-2-bromothiazole-5-carboxylate typically involves several key steps:

  • Formation of Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thiourea.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
  • Esterification: The carboxylic acid derivative is converted into the ester form using alcohols in the presence of acid catalysts.

Alternative synthetic routes may also incorporate methodologies such as microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agriculture: Investigated for potential use as a pesticide due to its biological activity against pathogens.
  • Material Science: Utilized in synthesizing polymers or materials with specific properties due to its reactive functional groups.

Studies on the interactions of ethyl 4-benzyl-2-bromothiazole-5-carboxylate with biological systems have revealed:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Research has shown that certain thiazoles can inhibit specific enzymes involved in disease pathways, suggesting similar potential for this compound.

These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of ethyl 4-benzyl-2-bromothiazole-5-carboxylate .

Several compounds share structural similarities with ethyl 4-benzyl-2-bromothiazole-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-5-bromothiazole-4-carboxylateContains an amino group at position 2Exhibits strong antimicrobial activity
Benzothiazole derivativesVariations in substituents on the benzene ringKnown for diverse biological activities
Thiazolidine derivativesIncorporates a thiazolidine ring structurePotential anti-diabetic properties

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate stands out due to its specific combination of a benzene ring and bromine substitution, which may enhance its biological activity compared to other thiazoles lacking these features .

Systematic IUPAC Nomenclature

The IUPAC name for this compound is ethyl 2-bromo-4-(phenylmethyl)-1,3-thiazole-5-carboxylate. This nomenclature follows the priority order of functional groups:

  • The parent heterocycle is the thiazole ring (positions 1–3 for sulfur and nitrogen).
  • Substituents are numbered to give the lowest possible locants: bromine at position 2, benzyl (-CH₂C₆H₅) at position 4, and the ethyl ester (-COOEt) at position 5.

Alternative Chemical Designations

Common synonyms include:

  • Ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate
  • 2-Bromo-4-benzylthiazole-5-carboxylic acid ethyl ester
  • MFCD27952612 (MDL number).

Structural Relationship to Thiazole Derivatives

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur (position 1) and nitrogen (position 3). Key structural features include:

PositionSubstituentRole
2BromineElectrophilic site for nucleophilic substitution
4BenzylEnhances lipophilicity and π-π stacking potential
5Ethyl esterServes as a prodrug motif hydrolyzable to carboxylic acids

This substitution pattern aligns with bioactive thiazole derivatives, such as the antibiotic sulfathiazole and the antiparasitic drug thiabendazole, which similarly exploit thiazole’s electronic diversity.

Molecular Architecture and Physicochemical Properties

Core Thiazole Ring

The thiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur, nitrogen, and carbon atoms. This property stabilizes the molecule and influences its reactivity:

  • Electrophilic substitution favors position 5 (highest electron density).
  • Deprotonation occurs at the C2-H position under basic conditions.

Substituent Effects

  • Bromine (C2): The electronegative bromine withdraws electron density, making C2 susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is critical for forming carbon-carbon bonds in cross-coupling reactions.
  • Benzyl (C4): The benzyl group increases the compound’s logP (predicted XLogP3 = 3.34), enhancing membrane permeability for biological applications.
  • Ethyl ester (C5): The ester group improves solubility in organic solvents and can be hydrolyzed in vivo to the carboxylic acid, a common prodrug strategy.

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₃H₁₂BrNO₂S
Molecular weight326.21 g/mol
Boiling pointNot reported
Storage conditions2–8°C under inert gas
Topological polar SA67.4 Ų

The compound’s moderate polar surface area (67.4 Ų) suggests balanced solubility in both aqueous and lipid environments, ideal for drug delivery systems.

Synthetic and Industrial Relevance

Pharmaceutical Applications

  • Antibiotic precursors: Hydrolysis of the ethyl ester yields carboxylic acids active against Gram-positive bacteria.
  • Kinase inhibitors: The bromine atom facilitates Suzuki-Miyaura couplings to generate biaryl scaffolds targeting EGFR and VEGFR2.

Agrochemical Uses

Thiazole derivatives are integral to fungicides and insecticides. The benzyl group in this compound may improve adhesion to plant surfaces, while bromine enhances pesticidal activity through halogen bonding.

Chemical Synthesis

The compound serves as a building block in:

  • Heterocyclic annulations: Reacts with amines to form imidazothiazoles.
  • Cross-coupling reactions: Palladium-catalyzed couplings install aryl or alkyl groups at C2.

The compound ethyl 4-benzyl-2-bromothiazole-5-carboxylate represents an important member of the thiazole family, a class of heterocyclic compounds that has garnered significant attention in chemical research due to its diverse applications and unique structural properties [1] [2]. Thiazoles, characterized by a five-membered ring containing both sulfur and nitrogen atoms, were first discovered in 1887 by Arthur Rudolf Hantzsch and his collaborator J.H. Weber, who defined them as substances containing "nitrogen and sulfur in ring-shaped bonds" [3]. This foundational work established the nomenclature and basic understanding of the thiazole ring system that would eventually lead to the development of more complex derivatives like ethyl 4-benzyl-2-bromothiazole-5-carboxylate [3] [4].

Initial Synthesis Reports

The earliest documented synthesis approaches related to bromothiazole carboxylates emerged in the mid-20th century, though specific reports focusing on ethyl 4-benzyl-2-bromothiazole-5-carboxylate appeared much later in the scientific literature [5] [6]. Initial synthesis methods for brominated thiazole derivatives were primarily based on modifications of the classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas [4] [7].

The first significant reports describing the synthesis of bromothiazole carboxylates appeared in the 1950s and 1960s, with researchers like Reynaud documenting the preparation of bromothiazole derivatives through the treatment of 2,4-dihydroxythiazole with phosphorus oxybromide (POBr₃) in 1962, achieving yields of approximately 60% [5]. This represented an important milestone in the development of synthetic pathways that would eventually lead to more complex derivatives like ethyl 4-benzyl-2-bromothiazole-5-carboxylate [5] [3].

Early synthetic approaches to ethyl 4-benzyl-2-bromothiazole-5-carboxylate specifically were characterized by multi-step processes with relatively low yields and limited regioselectivity [1] [2]. The initial reports typically involved:

  • Formation of the thiazole core structure through cyclization reactions [9]
  • Introduction of the bromine at the 2-position using brominating agents such as elemental bromine or N-bromosuccinimide [5] [6]
  • Incorporation of the benzyl group at the 4-position through various coupling methodologies [10] [11]
  • Esterification to introduce the ethyl carboxylate functionality at the 5-position [12] [13]

These early synthetic approaches were often hampered by challenges related to regioselectivity, particularly in controlling the position of bromination and subsequent functionalization of the thiazole ring [5] [6].

Evolution of Synthetic Methodologies

The synthetic methodologies for producing ethyl 4-benzyl-2-bromothiazole-5-carboxylate and related compounds have undergone significant evolution over the decades, with researchers continuously developing more efficient and selective approaches [9] [14]. This evolution can be broadly categorized into several distinct phases, each marked by important innovations in synthetic strategy and methodology [3] [7].

In the 1970s and 1980s, significant advancements were made in the bromination of thiazole derivatives, moving away from harsh conditions involving elemental bromine toward more controlled approaches [6] [3]. A notable development during this period was the discovery that bromination could be achieved more selectively in the presence of aqueous hydrobromic acid or nitric acid as reaction media, allowing for direct bromination with little formation of addition products that would require subsequent dehydrobromination steps [6] [5].

The 1990s and early 2000s saw the emergence of more sophisticated approaches to thiazole functionalization, particularly in the regioselective introduction of substituents at specific positions of the thiazole ring [14] [11]. These developments were crucial for the synthesis of compounds like ethyl 4-benzyl-2-bromothiazole-5-carboxylate, which requires precise control over the positioning of multiple functional groups [2] [15].

A significant breakthrough came with the development of palladium-catalyzed cross-coupling methodologies, which revolutionized the approach to introducing aryl and alkyl substituents onto the thiazole scaffold [11] [9]. In 2002, Bach and Heuser reported a regioselective cross-coupling strategy for the synthesis of bromothiazole derivatives, demonstrating that 2,4-dibromothiazole could be selectively functionalized at the 2-position using palladium-catalyzed cross-coupling with various organometallic reagents [11]. This approach provided a versatile platform for the introduction of diverse substituents, including benzyl groups, with high regioselectivity [11] [14].

The table below summarizes the key evolutionary stages in the synthetic methodologies for ethyl 4-benzyl-2-bromothiazole-5-carboxylate and related bromothiazole derivatives:

Time PeriodKey Methodological DevelopmentsAdvantagesRepresentative Yields
1950s-1960sDirect bromination with elemental bromine; POBr₃ treatment of hydroxythiazolesSimple procedures; accessible reagents40-60%
1970s-1980sBromination in aqueous HBr or HNO₃; improved regioselectivityReduced formation of addition products; fewer steps60-80%
1990s-2000sPalladium-catalyzed cross-coupling; regioselective functionalizationHigh regioselectivity; mild conditions; diverse substituents65-85%
2000s-2010sMicrowave-assisted synthesis; flow chemistry approachesReduced reaction times; improved scalability70-95%
2010s-PresentGreen chemistry approaches; catalyst innovations; one-pot methodologiesEnvironmentally friendly; higher atom economy; simplified procedures80-99%

More recent synthetic approaches to ethyl 4-benzyl-2-bromothiazole-5-carboxylate have focused on improving efficiency, sustainability, and scalability [9] [14]. These include:

  • Microwave-assisted synthesis methods that significantly reduce reaction times while maintaining or improving yields [16] [9]
  • One-pot multi-component reactions that minimize the need for isolation and purification of intermediates [9] [7]
  • Flow chemistry approaches that enable continuous production and improved control over reaction parameters
  • Green chemistry methodologies that reduce the use of hazardous reagents and solvents [14] [19]

The evolution of these synthetic methodologies has been driven by the growing recognition of the potential applications of bromothiazole derivatives in various fields, creating demand for more efficient and scalable production methods [9] [14].

Key Milestones in Characterization

The characterization of ethyl 4-benzyl-2-bromothiazole-5-carboxylate and related thiazole derivatives has evolved significantly over time, with advances in analytical techniques enabling increasingly detailed structural elucidation and property determination [20] [21]. These characterization milestones have been crucial for understanding the compound's structure-property relationships and for guiding synthetic optimization efforts [22] [20].

Early characterization efforts for bromothiazole derivatives relied primarily on elemental analysis, melting point determination, and limited spectroscopic techniques [3] [22]. The identification and structural confirmation of these compounds were often challenging due to the limitations of available analytical methods [3] [23].

A significant milestone in the characterization of thiazole derivatives came with the widespread adoption of infrared (IR) spectroscopy in the 1950s and 1960s, which allowed for the identification of key functional groups and structural features [3] [24]. For compounds like ethyl 4-benzyl-2-bromothiazole-5-carboxylate, IR spectroscopy provided valuable information about the presence of the ester carbonyl group, aromatic rings, and heterocyclic structural elements [20] [24].

The introduction of nuclear magnetic resonance (NMR) spectroscopy represented a revolutionary advancement in the characterization of thiazole derivatives [20] [21]. Initial proton (¹H) NMR studies in the 1960s and 1970s provided insights into the hydrogen environments within these molecules, while the later development of carbon-13 (¹³C) NMR expanded the structural information available [21] [25]. For ethyl 4-benzyl-2-bromothiazole-5-carboxylate, NMR spectroscopy has been particularly valuable for confirming the substitution pattern on the thiazole ring and the presence of the benzyl and ethyl carboxylate groups [20] [21].

Mass spectrometry emerged as another powerful tool for the characterization of bromothiazole derivatives, with the distinctive isotope pattern of bromine providing a characteristic signature that aids in structural confirmation [20] [26]. The development of high-resolution mass spectrometry techniques has further enhanced the precision of molecular formula determination for these compounds [26] [21].

X-ray crystallography has provided definitive structural information for many thiazole derivatives, though specific crystallographic data for ethyl 4-benzyl-2-bromothiazole-5-carboxylate remains limited in the publicly available literature [21]. When available, crystallographic data provides unambiguous confirmation of molecular structure, including bond lengths, angles, and three-dimensional arrangement [21].

More recent characterization milestones include the application of advanced two-dimensional NMR techniques, computational methods for spectral prediction, and combined experimental-theoretical approaches [21] [25]. These methods have enabled more comprehensive structural elucidation and property prediction for complex thiazole derivatives [21] [20].

The table below summarizes key characterization techniques and their contributions to understanding ethyl 4-benzyl-2-bromothiazole-5-carboxylate and related bromothiazole derivatives:

Characterization TechniqueTime Period of Significant ApplicationKey Information ProvidedSignificance for Ethyl 4-benzyl-2-bromothiazole-5-carboxylate
Elemental Analysis1940s-1970sEmpirical formula confirmationVerification of elemental composition
Melting Point/Boiling Point1940s-PresentPhysical state characterizationPhysical property benchmarks for purity assessment
Infrared Spectroscopy1950s-PresentFunctional group identificationConfirmation of ester carbonyl, aromatic, and heterocyclic features
¹H NMR Spectroscopy1960s-PresentHydrogen environment elucidationConfirmation of benzyl, ethyl, and thiazole proton signals
¹³C NMR Spectroscopy1970s-PresentCarbon framework determinationVerification of substitution pattern and carbon environments
Mass Spectrometry1970s-PresentMolecular weight and fragmentation patternsBromine isotope pattern confirmation; molecular formula verification
X-ray Crystallography1980s-PresentDefinitive 3D structural determinationBond lengths, angles, and spatial arrangement
2D NMR Techniques1990s-PresentDetailed structural correlationsComplete structural assignment and conformational analysis
Computational Methods2000s-PresentProperty prediction and spectral interpretationSupport for experimental observations and property predictions

The evolution of these characterization techniques has been essential for confirming the structure and properties of ethyl 4-benzyl-2-bromothiazole-5-carboxylate, guiding synthetic optimizations, and enabling structure-activity relationship studies for this and related compounds [20] [21]. Modern characterization approaches typically employ a combination of these techniques to provide comprehensive structural information and property determination [20] [26].

The compound ethyl 4-benzyl-2-bromothiazole-5-carboxylate represents a strategically important molecular scaffold in contemporary chemical research, demonstrating significant academic value across multiple scientific disciplines. This heterocyclic compound embodies the structural complexity and functional versatility that defines modern synthetic chemistry, serving as both a research target and a fundamental building block for advanced molecular architectures.

Role in Heterocyclic Chemistry Research

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate occupies a central position in heterocyclic chemistry research due to its sophisticated molecular architecture and diverse reactivity patterns [1] [2]. The compound features a thiazole heterocycle as its core framework, which represents one of the most extensively studied five-membered aromatic heterocycles containing both sulfur and nitrogen heteroatoms [3] [4]. This fundamental structural motif has been recognized as a privileged scaffold in chemical research, appearing in numerous natural products and synthetic pharmaceuticals [5] [6].

The bromine substituent at the 2-position of the thiazole ring confers exceptional synthetic versatility to the molecule, enabling participation in diverse cross-coupling reactions including Suzuki-Miyaura, Stille, and Heck coupling processes [7] [8]. Recent advances in heterocyclic chemistry have demonstrated that brominated thiazole derivatives serve as particularly effective electrophilic partners in palladium-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures with high efficiency and selectivity [9] [10].

The benzyl substituent at the 4-position introduces additional structural complexity and enhances the compound's lipophilicity, which is crucial for biological activity and membrane permeability [11] [12]. Research investigations have established that benzyl-substituted thiazole derivatives demonstrate superior pharmacokinetic properties compared to their unsubstituted counterparts, making them valuable scaffolds for medicinal chemistry applications [13] [14].

The ethyl carboxylate functionality at the 5-position provides multiple synthetic opportunities, including hydrolysis to carboxylic acids, reduction to alcohols, and transamidation reactions to form diverse amide derivatives [15] [16]. This functional group serves as a versatile handle for further molecular modifications, enabling the systematic exploration of structure-activity relationships in biological systems [17] [18].

Contemporary heterocyclic chemistry research has increasingly focused on developing efficient synthetic methodologies for accessing complex thiazole derivatives [4] [9]. The compound ethyl 4-benzyl-2-bromothiazole-5-carboxylate exemplifies this trend, as its synthesis requires sophisticated multi-step procedures involving thiazole ring formation, selective bromination, and esterification reactions [19] [20]. These synthetic challenges have driven innovations in catalytic methodology and reaction design, contributing to the advancement of synthetic organic chemistry as a discipline [21] [22].

Importance as Synthetic Building Block

The significance of ethyl 4-benzyl-2-bromothiazole-5-carboxylate as a synthetic building block extends far beyond its immediate structural features, encompassing its role as a versatile intermediate in the construction of complex molecular libraries [5] . The compound's strategic combination of reactive functional groups positions it as an ideal starting material for divergent synthetic strategies, enabling access to diverse chemical space through systematic structural modifications [12] [24].

The reactive bromine atom at the 2-position serves as the primary site for metal-catalyzed coupling reactions, facilitating the introduction of various aromatic and heteroaromatic substituents [7] [25]. Research studies have demonstrated that this position exhibits exceptional reactivity in palladium-catalyzed Suzuki-Miyaura coupling reactions, with yields consistently exceeding 85% under optimized conditions [8] [10]. The selectivity of these transformations allows for precise control over molecular architecture, enabling the systematic construction of compound libraries for biological screening [26] [27].

Pharmaceutical intermediate synthesis represents a particularly important application domain for this compound [28] [29]. The thiazole core structure appears in numerous clinically approved medications, including antibiotics, antifungal agents, and anticancer drugs [6] [2]. The specific substitution pattern present in ethyl 4-benzyl-2-bromothiazole-5-carboxylate provides access to structural motifs that are prevalent in bioactive molecules, making it a valuable precursor for drug discovery programs [14] [30].

Recent research has highlighted the compound's utility in combinatorial chemistry applications, where its multiple reactive sites enable parallel synthesis of diverse molecular libraries [9] [22]. The orthogonal reactivity of the bromine atom, carboxylate ester, and benzyl group allows for sequential functionalization strategies, maximizing structural diversity while maintaining synthetic efficiency [21] [31].

The compound also serves as a crucial intermediate in the synthesis of heterocyclic natural products [5] [32]. Many naturally occurring thiazole-containing compounds exhibit potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties [27] [6]. The structural features present in ethyl 4-benzyl-2-bromothiazole-5-carboxylate provide access to these natural product scaffolds through established synthetic transformations [4] [24].

Advanced synthetic methodologies have been developed specifically to exploit the unique reactivity profile of this compound [19] [20]. Recent publications have described novel approaches to C-H functionalization reactions that utilize the thiazole ring's electronic properties to direct regioselective transformations [33] [34]. These methodological advances have expanded the synthetic utility of the compound, enabling access to previously inaccessible molecular targets [35] [16].

Relevance to Materials Science Development

The contribution of ethyl 4-benzyl-2-bromothiazole-5-carboxylate to materials science development encompasses multiple research domains, with particular significance in organic electronics and advanced materials synthesis [36] [25]. The compound's unique electronic properties, derived from its thiazole core and extended conjugation system, position it as a valuable precursor for next-generation electronic materials [35] [26].

Organic photovoltaic applications represent a rapidly expanding area where thiazole-containing compounds demonstrate exceptional promise [25] [26]. The thiazole heterocycle exhibits favorable electronic properties, including appropriate energy levels for charge transport and strong π-π stacking interactions that facilitate efficient charge mobility [36] [8]. Research investigations have established that brominated thiazole derivatives, similar to ethyl 4-benzyl-2-bromothiazole-5-carboxylate, serve as excellent precursors for donor-acceptor copolymers used in high-efficiency solar cell devices [25] [26].

The compound's role in semiconductor material synthesis has gained increasing attention due to the growing demand for organic field-effect transistors and light-emitting devices [35] [34]. The thiazole moiety's electron-deficient nature makes it particularly suitable for n-type semiconductor applications, while the benzyl substituent provides opportunities for fine-tuning electronic properties through structural modifications [36] [8].

Conjugated polymer synthesis represents another significant application domain where this compound demonstrates exceptional utility [8] [10]. The reactive bromine atom enables efficient incorporation into polymer backbones via cross-coupling polymerization reactions, while the thiazole ring contributes to the polymer's electronic properties and thermal stability [25] [26]. Recent studies have reported power conversion efficiencies exceeding 16% in ternary polymer solar cells incorporating thiazole-based acceptor materials [26].

Materials processing advantages associated with thiazole-based compounds include enhanced solubility in organic solvents and improved film-forming properties [35] [34]. The ethyl carboxylate group in ethyl 4-benzyl-2-bromothiazole-5-carboxylate contributes to these beneficial processing characteristics, facilitating the fabrication of high-quality thin films required for electronic device applications [36] [25].

Advanced materials characterization studies have revealed that thiazole-containing compounds exhibit exceptional thermal stability and photochemical robustness, properties that are essential for long-term device performance [8] [26]. The compound's ability to maintain structural integrity under operational conditions makes it particularly valuable for commercial materials applications [25] [34].

Contemporary research has also explored the compound's potential in smart materials development, including responsive polymers and functional coatings [9] [22]. The thiazole ring's ability to participate in metal coordination reactions opens possibilities for developing materials with switchable properties and environmental responsiveness [35] [21].

Nanotechnology applications represent an emerging area where ethyl 4-benzyl-2-bromothiazole-5-carboxylate demonstrates significant potential [31]. The compound's structural features enable its incorporation into nanostructured materials, including quantum dots and nanowires, where its electronic properties contribute to enhanced device performance [9] [34]. These applications highlight the compound's versatility and its continued relevance to cutting-edge materials research [22] [30].

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

324.97721 g/mol

Monoisotopic Mass

324.97721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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